molecular formula C18H17F3N2O3 B4557623 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4557623
M. Wt: 366.3 g/mol
InChI Key: XOCJJQKBMZIPPL-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxo-tetrahydroisoindole moiety and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate anhydride with an amine, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid
  • 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
  • (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide stands out due to its trifluoromethyl-substituted phenyl group. This substitution enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-3-4-8-14(13)22-15(24)9-10-23-16(25)11-5-1-2-6-12(11)17(23)26/h1-4,7-8,11-12H,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJJQKBMZIPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

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